Fmoc-5-cyano-L-tryptophan
Overview
Description
Fmoc-5-cyano-L-tryptophan, also known as (2S)-3-(5-cyano-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, is a derivative of the amino acid tryptophan. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano group attached to the indole ring. This compound is primarily used in peptide synthesis and research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5-cyano-L-tryptophan typically involves the protection of the amino group of tryptophan with the Fmoc group. This can be achieved by reacting tryptophan with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The cyano group is introduced through a nitration reaction followed by reduction and dehydration steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Fmoc-5-cyano-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: 5-amino-L-tryptophan.
Substitution: Deprotected tryptophan derivatives.
Scientific Research Applications
Fmoc-5-cyano-L-tryptophan is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and for studying reaction mechanisms.
Biology: In the study of protein structure and function, as well as in the development of fluorescent probes.
Industry: Used in the production of specialized peptides and as a research reagent.
Mechanism of Action
The mechanism of action of Fmoc-5-cyano-L-tryptophan involves its incorporation into peptides, where it can influence the structural and functional properties of the resulting molecules. The Fmoc group provides protection during peptide synthesis, preventing unwanted side reactions. The cyano group can participate in hydrogen bonding and other interactions, affecting the overall conformation and stability of peptides .
Comparison with Similar Compounds
Fmoc-tryptophan: Lacks the cyano group, making it less versatile in certain applications.
Fmoc-5-bromo-L-tryptophan: Contains a bromine atom instead of a cyano group, leading to different reactivity and applications.
Fmoc-5-methyl-L-tryptophan: Has a methyl group, which affects its steric and electronic properties.
Uniqueness: Fmoc-5-cyano-L-tryptophan is unique due to the presence of both the Fmoc protecting group and the cyano group. This combination allows for specific interactions and reactions that are not possible with other derivatives. Its ability to participate in hydrogen bonding and its fluorescent properties make it particularly valuable in research applications .
Biological Activity
Fmoc-5-cyano-L-tryptophan (Fmoc-5CN-Trp) is a modified amino acid that has garnered attention due to its unique properties and potential applications in biological research. This article delves into the biological activity of this compound, highlighting its synthesis, spectroscopic characteristics, and implications in various biological contexts.
1. Chemical Structure and Synthesis
This compound is an analog of L-tryptophan where a cyano group is introduced at the 5-position of the indole ring. The introduction of the cyano group enhances the fluorescence properties of the compound, making it a useful probe in spectroscopic studies.
The synthesis of this compound typically involves several steps:
- Protection of the amino group : The amino group is protected using the Fmoc (fluorenylmethyloxycarbonyl) group.
- Introduction of the cyano group : This is achieved through specific chemical reactions that allow for the substitution at the 5-position of tryptophan.
- Deprotection : Finally, the Fmoc group can be removed to yield the active amino acid.
A notable synthesis route was reported by researchers who developed a concise method for preparing 5-cyano-L-tryptophan suitable for incorporation into peptides, which can then be utilized for 2D infrared spectroscopy investigations .
2. Spectroscopic Properties
This compound exhibits distinct spectroscopic properties that are advantageous for biological studies:
- Fluorescence Characteristics : The cyano group significantly alters the fluorescence emission properties compared to standard tryptophan. For instance, it has been shown that 5-cyanoindole (the sidechain of Fmoc-5CN-Trp) demonstrates a large Stokes shift and increased sensitivity to hydration changes, making it an excellent probe for studying protein dynamics and hydration .
Property | Value |
---|---|
Maximum Emission Wavelength | ~391 nm in water |
Stokes Shift | Significant increase in response to hydration |
3.1. Cellular Studies
Research indicates that this compound can be incorporated into peptides used in cellular studies. For example, its fluorescence properties have been utilized to visualize peptide distribution within cells, as evidenced by studies involving HEK293 cells where the peptide's distribution was monitored using confocal microscopy .
3.2. Protein Dynamics
The incorporation of this compound into peptides allows researchers to explore protein dynamics through techniques such as 2D infrared spectroscopy. This method has been employed to investigate structural changes in proteins and peptides, particularly in relation to disease mechanisms like those observed in Alzheimer’s disease .
4. Case Studies and Research Findings
Several studies have explored the utility of this compound in various contexts:
- Structural Probing : A study demonstrated that incorporating cyano-labeled tryptophan into peptides could provide insights into structural dynamics through vibrational coupling analysis .
- Cellular Uptake and Mechanism : Another investigation focused on how peptides containing this compound interacted with cell membranes, leading to cell death through necrosis or apoptosis depending on concentration .
- Hydration Sensitivity : The fluorescence intensity of 5-cyanoindole was found to be highly sensitive to environmental changes, suggesting its potential as a probe for studying protein folding and misfolding processes .
5. Conclusion
This compound represents a significant advancement in the field of biochemical research due to its unique spectroscopic properties and versatility in biological applications. Its ability to serve as a fluorescent probe facilitates deeper insights into protein dynamics and cellular processes, making it an invaluable tool for researchers exploring complex biological systems.
Properties
IUPAC Name |
(2S)-3-(5-cyano-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4/c28-13-16-9-10-24-22(11-16)17(14-29-24)12-25(26(31)32)30-27(33)34-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-11,14,23,25,29H,12,15H2,(H,30,33)(H,31,32)/t25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZLLUUXBGXERH-VWLOTQADSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)C#N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)C#N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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